8-Aminoquinolin-4-ol
Overview
Description
8-Aminoquinolin-4-ol is a nitrogen-containing heterocyclic compound derived from quinoline. It is structurally analogous to 8-hydroxyquinoline and is known for its pale yellow solid appearance . This compound has garnered significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The original synthesis of 8-Aminoquinolin-4-ol involves the nitration of quinoline to produce a mixture of 5- and 8-nitro derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitro isomer is reduced using tin powder in the presence of hydrochloric acid to yield the amine . Another method involves the amination of 8-chloroquinoline .
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and advanced separation techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Aminoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The amine functional group allows for the formation of amides and other substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin powder and hydrochloric acid are commonly used for reduction reactions.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
8-Aminoquinolin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Aminoquinolin-4-ol and its derivatives, particularly in medicinal applications, involves the targeting of mitochondrial functions. For instance, primaquine accumulates within the mitochondria, causing swelling and structural changes in the inner membranes, which ultimately leads to the destruction of the parasite’s mitochondria .
Comparison with Similar Compounds
8-Hydroxyquinoline: Structurally similar but contains a hydroxyl group instead of an amino group.
Primaquine: An 8-aminoquinoline derivative used as an antimalarial drug.
Tafenoquine: Another antimalarial drug with a longer half-life compared to primaquine.
Uniqueness: 8-Aminoquinolin-4-ol is unique due to its versatile functional group, which allows it to participate in a wide range of chemical reactions. Its derivatives have significant medicinal applications, particularly in the treatment of malaria .
Biological Activity
8-Aminoquinolin-4-ol, a derivative of the 8-aminoquinoline class, has garnered significant attention due to its diverse biological activities, particularly in the fields of neuroprotection, antimalarial action, and potential applications in treating neurodegenerative diseases. This article synthesizes current research findings, case studies, and experimental data on the biological activity of this compound.
Overview of this compound
This compound is recognized for its pharmacological potential, particularly as a lead compound in drug development. Its derivatives have been explored for various therapeutic applications, including neuroprotection against oxidative stress and as antimalarial agents.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 8-aminoquinoline-based metal complexes. For instance, one study demonstrated that these complexes could restore cell survival in human neuroblastoma SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide. The complexes were shown to alleviate apoptotic cascades and maintain mitochondrial function by modulating the SIRT1/3-FOXO3a signaling pathway .
Key Findings:
- Cell Survival Restoration: Significant restoration of cell viability was observed in treated cells compared to controls.
- Apoptotic Cascade Modulation: The compounds reduced levels of pro-apoptotic proteins (BAX) while increasing anti-apoptotic proteins (BCL-2).
- Antioxidant Activity: The complexes demonstrated potent antioxidant effects, reducing reactive oxygen species (ROS) levels and enhancing mitochondrial membrane potential (MMP) .
Antimalarial Activity
This compound derivatives are also potent antimalarial agents. They exhibit activity against various stages of the Plasmodium lifecycle, including asexual blood stages and hypnozoites responsible for malaria latency. Primaquine, a well-known 8-aminoquinoline derivative, is effective against Plasmodium vivax relapses when used in combination with other antimalarials .
Antimalarial Mechanism:
- Blood Schizontocidal Activity: Effective against both sexual and asexual stages of malaria parasites.
- Hypnozoite Clearance: Particularly effective in preventing relapses associated with dormant liver stages .
Case Studies
-
Neuroprotection Against Glutamate Toxicity:
A study investigated novel 8-aminoquinoline-melatonin hybrids that demonstrated significant neuroprotective effects against glutamate-induced cytotoxicity. These compounds inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential in treating Alzheimer's disease . -
Inhibition of Aβ Aggregation:
Certain derivatives showed promising results in inhibiting amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease pathology. Compounds exhibited inhibitory rates up to 41.4% at concentrations of 10 µM .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-amino-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLBSFZJESHRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618529 | |
Record name | 8-Aminoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53867-95-1, 50349-92-3 | |
Record name | 8-Amino-4-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53867-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Amino-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50349-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Aminoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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